molecular formula C14H11ClN2O3 B14354089 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-51-0

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Cat. No.: B14354089
CAS No.: 90183-51-0
M. Wt: 290.70 g/mol
InChI Key: ZKKPGGKDZSNHAY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group, a hydroxy group, and a pyridin-3-ylmethylcarbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl chloride group can be reduced to a benzyl alcohol.

    Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA) are typical.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces benzyl alcohol.

    Substitution: Produces substituted benzoyl derivatives.

Scientific Research Applications

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. The hydroxy and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridin-3-ylmethylcarbamoyl group may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl chloride
  • 2-Hydroxy-5-{[(pyridin-4-yl)methyl]carbamoyl}benzoyl chloride

Uniqueness

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the position of the pyridin-3-ylmethylcarbamoyl group, which can influence its reactivity and interaction with biological targets compared to its isomers.

Properties

CAS No.

90183-51-0

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C14H11ClN2O3/c15-13(19)11-6-10(3-4-12(11)18)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20)

InChI Key

ZKKPGGKDZSNHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)Cl

Origin of Product

United States

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